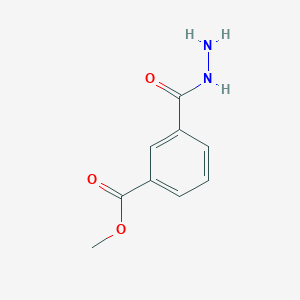

Methyl 3-(hydrazinecarbonyl)benzoate

Description

Methyl 3-(hydrazinecarbonyl)benzoate is a benzoate ester derivative featuring a hydrazinecarbonyl (–CONHNH₂) functional group at the 3-position of the aromatic ring. Its structural motifs suggest utility as an intermediate in synthesizing heterocycles, metal complexes, or bioactive molecules, aligning with trends observed in related hydrazine derivatives .

Properties

IUPAC Name |

methyl 3-(hydrazinecarbonyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-3-6(5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDVFDQQCPJMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydrazinecarbonyl)benzoate typically involves the reaction of methyl 3-formylbenzoate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydrazinecarbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 3-(hydrazinecarbonyl)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which Methyl 3-(hydrazinecarbonyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydrazine moiety is known to interact with various biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Further research is needed to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The table below highlights key structural differences between Methyl 3-(hydrazinecarbonyl)benzoate and analogous compounds:

Key Observations :

- The hydrazinecarbonyl group in the target compound distinguishes it from hydrazinylidene (C=N–NH–) or hydrazide (–CONHNH₂) derivatives, altering hydrogen-bonding capacity and nucleophilicity .

- Fluorine or halogen substituents (e.g., in ) enhance electronegativity and bioavailability, whereas aromatic heterocycles (e.g., indole in ) influence π-π stacking and biological target interactions.

Physicochemical Properties

- Solubility: Hydrazine derivatives exhibit polar characteristics, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but limiting it in non-polar media .

- Stability : Hydrazinecarbonyl groups may decompose under strong acidic/basic conditions, whereas halogenated analogs (e.g., ) show improved thermal stability.

- Spectroscopy : IR peaks for –CONHNH₂ (~1647 cm⁻¹ for C=O, ~3300 cm⁻¹ for N–H) and NMR signals for aromatic protons (δ 7–8 ppm) align with reported hydrazide/ester hybrids .

Biological Activity

Methyl 3-(hydrazinecarbonyl)benzoate, a compound featuring a hydrazine functional group, has garnered attention for its diverse biological activities. Research indicates its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting data tables that encapsulate its efficacy.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to a hydrazinecarbonyl group. Its molecular formula is C_9H_10N_2O_2, and it exhibits properties typical of hydrazone derivatives, which are known for their biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

The results indicate that this compound exhibits varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound exhibited an EC50 value of approximately 15 µM for HeLa cells, indicating potent cytotoxicity. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

The biological activity of this compound is attributed to its ability to interact with cellular targets, leading to apoptosis in cancer cells and inhibition of bacterial growth. The hydrazine group is crucial for these interactions, facilitating the formation of reactive intermediates that can damage cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.